2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
Description
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde (CAS: 2375165-44-7) is a halogenated benzaldehyde derivative featuring a chloro substituent at position 2, a fluorine atom at position 6, and a 1,3-dioxolane ring attached to position 2. The 1,3-dioxolan-2-yl group is an acetal-protecting moiety, which may enhance the compound’s stability under basic or nucleophilic conditions compared to unprotected aldehydes.
Properties
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMDICROKQTMLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Under Illumination
- Starting material: 2-chloro-6-fluorotoluene.
- Reaction conditions: Chlorination is performed under the irradiation of a metal-halide lamp (metal-halide lamp is preferred for its suitable wavelength and intensity), at temperatures ranging from 100°C to 200°C.
- Reagents: Chlorine gas is introduced into the reaction mixture, sometimes with a catalytic amount of phosphorus trichloride (0.5 mL per 250 g of substrate) to improve product quality.
- Outcome: Formation of a mixture of chlorinated products including 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-fluorobenzyl dichloride, and 2-chloro-6-fluorobenzyl trichloride.
Monitoring and Control
- The reaction progress is monitored by gas chromatography.
- When the content of 2-chloro-6-fluorobenzyl chloride falls below 0.5%, chlorine feed is stopped.
- Nitrogen gas is purged to remove unreacted chlorine.
Hydrolysis Using Iron-Based Solid Superacid Catalyst
- Catalyst: Iron-based solid superacid, specifically $$ \text{SO}4^{2-}/\text{Fe}3\text{O}_4 $$, replaces traditional sulfuric acid to reduce corrosiveness and operational hazards.
- Water addition: Water is slowly dripped into the reaction mixture over 2–4 hours, with a water-to-substrate mass ratio of approximately 15 ± 2%.
- Temperature: Hydrolysis is conducted between 100°C and 200°C, typically around 150–180°C.
- Duration: The mixture is incubated for approximately 4 ± 0.5 hours.
- pH adjustment: After hydrolysis, the reaction mixture is cooled to 80–100°C, and alkali (sodium carbonate, sodium hydroxide, or potassium hydroxide) is added to adjust the pH to ≥8.
- Phase separation: The mixture is stirred to separate into aqueous and organic layers.
Purification
- The organic phase is separated and purified by reduced-pressure distillation or rectification.
- The final product, 2-chloro-6-fluorobenzaldehyde, is obtained with high purity (~99.7%) and high yield (~92.7–95%).
Representative Experimental Data
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
|---|---|---|---|
| Starting material amount | 250 g 2-chloro-6-fluorotoluene | 250 g 2-chloro-6-fluorotoluene | 250 g 2-chloro-6-fluorotoluene |
| Phosphorus trichloride added | 0.5 mL | Not specified | Not specified |
| Chlorination temperature | 180°C | 150°C | 120°C |
| Catalyst amount | 0.5 g $$ \text{SO}4^{2-}/\text{Fe}3\text{O}_4 $$ | 1 g $$ \text{SO}4^{2-}/\text{Fe}3\text{O}_4 $$ | 1 g $$ \text{SO}4^{2-}/\text{Fe}3\text{O}_4 $$ |
| Water addition | 37.5 g over 2 hours | 40 g over 3 hours | Not specified |
| Hydrolysis temperature | 180°C | 150°C | 120°C |
| Hydrolysis duration | 4 hours | 4 hours | 4.2 hours |
| pH adjustment | pH 8 (sodium carbonate) | pH 9 | pH 10 |
| Product purity (GC) | 99.7% | 99.7% | Not specified |
| Yield | 95% | 92.7% | Not specified |
Advantages of the Method
- Catalyst system: Use of iron-based solid superacid $$ \text{SO}4^{2-}/\text{Fe}3\text{O}_4 $$ instead of sulfuric acid reduces corrosion, operational hazards, and environmental pollution.
- Yield improvement: Hydrolysis yield increases from ~90% (with sulfuric acid) to ~95%.
- Product quality: High purity (~99.7%) is achieved.
- Process simplification: The method avoids the use of liquid strong acids, reducing equipment requirements and risks.
- Environmental benefits: Lower pollution and safer operation due to solid acid catalyst and controlled chlorine use.
Extension to 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde
The compound this compound is typically synthesized by protecting the aldehyde group of 2-chloro-6-fluorobenzaldehyde as an acetal with 1,3-propanediol or ethylene glycol under acidic conditions to form the 1,3-dioxolane ring. This step is a standard acetalization reaction and is generally performed after obtaining the high-purity aldehyde by the method described above.
Summary Table of Key Reaction Steps
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Chlorination | 2-chloro-6-fluorotoluene + Cl2, metal-halide lamp, 100–200°C | Convert methyl group to benzyl chlorides | Mixture of benzyl chlorides |
| Hydrolysis | $$ \text{SO}4^{2-}/\text{Fe}3\text{O}_4 $$ catalyst, water drip, 100–200°C | Convert benzyl chlorides to aldehyde | 2-chloro-6-fluorobenzaldehyde |
| pH Adjustment & Phase Separation | Alkali (Na2CO3, NaOH, KOH), pH ≥ 8 | Separate organic phase | Organic phase with aldehyde |
| Purification | Reduced pressure distillation or rectification | Purify aldehyde | High purity aldehyde (~99.7%) |
| Acetalization (for dioxolane) | 1,3-propanediol or ethylene glycol, acid catalyst | Protect aldehyde as dioxolane | This compound |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluorine substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzoic acid.
Reduction: 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde serves as an important intermediate in organic synthesis. Its reactive functional groups allow for various chemical transformations.
Synthesis Pathways
- Formation of Dioxolane Derivatives : The compound can be utilized to synthesize dioxolane derivatives, which are valuable in the production of pharmaceuticals and agrochemicals.
- Reactions with Nucleophiles : The aldehyde group can undergo nucleophilic addition reactions, making it useful for synthesizing more complex organic molecules.
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in developing new polymers or coatings.
Potential Applications
- Fluorescent Materials : The incorporation of fluorine into materials often enhances their optical properties, making them suitable for use in fluorescent sensors or imaging agents.
- Polymer Additives : The compound could act as an additive to improve the thermal stability and mechanical properties of polymers.
Data Tables
| Compound Name | Structure Type | Applications |
|---|---|---|
| 4-Fluorobenzaldehyde | Fluorinated aldehyde | Anticancer research |
| 2-Chlorobenzaldehyde | Chlorinated aldehyde | Organic synthesis |
| 5-(Dioxolan-2-yl)benzaldehyde | Dioxolane derivative | Material science |
Mechanism of Action
The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs include halogenated benzaldehydes and derivatives with varying substituents. Key comparisons are summarized below:
Key Differences and Implications
However, this group may also hinder reactivity in cross-coupling reactions, limiting its utility in catalytic processes common to simpler benzaldehydes.
Halogenation Patterns : Unlike 2,6-Dichlorobenzaldehyde, the fluorine atom at C6 in the target compound may reduce electron-withdrawing effects compared to chlorine, altering its electrophilicity and interaction with biological targets.
Stability and Applications: The discontinued status of the target compound contrasts with the active use of 2-Chloro-6-fluorobenzaldehyde in synthesizing drugs like Flucloxacillin sodium .
Research Findings and Limitations
- Synthetic Pathways: While 2-Chloro-6-fluorobenzaldehyde is synthesized via oxidation of 2-Chloro-6-fluorotoluene , the target compound’s synthesis likely involves acetal protection of a precursor aldehyde. No specific protocols are documented in the provided evidence.
- Biological Activity : Fluorinated benzaldehydes are often explored for antimicrobial or anti-inflammatory properties. However, the dioxolane group’s influence on bioavailability or toxicity remains unstudied for the target compound.
- Discontinuation Factors: Potential reasons for discontinuation include low demand, regulatory hurdles, or inferior performance in preliminary studies compared to analogs like 2-Chloro-6-fluorocinnamic acid .
Biological Activity
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHClF O, with a molecular weight of approximately 230.62 g/mol. Its structure features a chlorinated aromatic ring and a dioxolane moiety, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Cytotoxic Effects
The compound has been evaluated for cytotoxicity against cancer cell lines. Preliminary studies suggest that it may induce apoptosis in specific cancer cells, although detailed mechanisms remain to be elucidated. The presence of the dioxolane ring is hypothesized to enhance the compound's interaction with cellular targets, potentially leading to increased cytotoxic effects .
The proposed mechanisms through which this compound exerts its biological effects include:
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death .
- DNA Damage : The ability of related compounds to cause DNA damage has been documented, which may contribute to their anticancer properties .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzaldehyde derivatives demonstrated that this compound exhibited notable activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL for various strains tested.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Streptococcus pneumoniae |
Study 2: Cytotoxicity Assessment
In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in decreased cell viability. The IC was determined to be approximately 25 µM for MCF-7 breast cancer cells.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via radical bromination of precursors like 2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline using N-bromosuccinimide (NBS) under photocatalytic conditions with CCl₄ as a solvent . Alternative approaches involve chlorination of fluorinated toluenes followed by oxidation (e.g., H₂O₂), though side reactions may produce benzyl chloride derivatives . Yield optimization requires careful control of illumination, stoichiometry, and catalyst selection (e.g., dibenzoyl peroxide) to minimize byproducts .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Hydrogen peroxide oxidation intermediates or brominated derivatives can be crystallized via slow evaporation (e.g., in CH₂Cl₂), and weak hydrogen bonds (C–H···O) or halogen interactions (Br···O) stabilize the lattice . ORTEP-III aids in visualizing thermal ellipsoids and molecular geometry .
Advanced Research Questions
Q. What mechanistic insights explain the unexpected formation of ester derivatives during bromination?
- Methodological Answer : Radical bromination attempts on acetal-functionalized precursors (e.g., 2-chloro-3-(1,3-dioxolan-2-yl)-6-methylquinoline) may fail due to competitive oxidation of the acetal group. Under photocatalytic conditions, the acetal converts to a carboxylate ester via radical intermediates, overriding methyl group bromination. This highlights the need for protective groups or alternative catalysts to suppress oxidation pathways .
Q. How can researchers address selectivity challenges in functionalizing the quinoline ring versus the dioxolane moiety?
- Methodological Answer : Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., electron-withdrawing substituents) may bias reactivity. For example, the dioxolane group’s electron-rich nature competes with quinoline’s aromatic system. Selective bromination requires optimizing radical initiators (e.g., AIBN over dibenzoyl peroxide) and solvent polarity .
Q. What pharmacological screening methods are suitable for evaluating biological activity?
- Methodological Answer : DPPH radical scavenging assays quantify antioxidant potential (IC₅₀ values), while MTT assays assess cytotoxicity in cancer cell lines. For antitumor studies, derivatives like 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinolines are screened for apoptosis induction (flow cytometry) and cell cycle arrest (propidium iodide staining) .
Data Analysis & Contradictions
Q. How do discrepancies in reported synthesis yields arise, and how can they be resolved?
- Methodological Answer : Variations in purity (e.g., >95% vs. >98% GC/HPLC) stem from differences in purification methods (column chromatography vs. recrystallization) . Researchers should cross-validate using NMR, mass spectrometry, and elemental analysis. Contradictions in byproduct profiles (e.g., benzyl chlorides) may reflect divergent chlorination conditions (e.g., Cl₂ gas vs. SOCl₂) .
Q. Why do crystallographic data sometimes conflict with computational predictions for this compound’s conformation?
- Methodological Answer : Crystal packing forces (e.g., π-π stacking) can distort bond angles or dihedral angles relative to gas-phase DFT models. Refinement with anisotropic displacement parameters in SHELXL improves accuracy, while Hirshfeld surface analysis identifies dominant intermolecular interactions .
Applications in Drug Discovery
Q. What structural modifications enhance the compound’s bioactivity while maintaining solubility?
- Methodological Answer : Introducing hydrophilic groups (e.g., –OH, –NH₂) at the quinoline C-3 position improves water solubility without compromising radical scavenging activity. Substituents like benzo[d]imidazol-2-yl enhance antitumor activity by intercalating DNA or inhibiting topoisomerases .
Q. How does the dioxolane group influence metabolic stability in pharmacokinetic studies?
- Methodological Answer : The 1,3-dioxolane ring acts as a prodrug moiety, gradually hydrolyzing in vivo to release aldehyde intermediates. Stability assays (e.g., LC-MS in simulated gastric fluid) can track degradation kinetics, while PEGylation or cyclodextrin inclusion complexes prolong half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
